N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS No.: 1156777-08-0
Cat. No.: VC11563558
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156777-08-0 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3 |
| Standard InChI Key | QYEKEZOOMOEMTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(CCO2)NC)C |
Introduction
Chemical Identity and Structural Characterization
N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS No. 1156777-08-0) is an organic compound with the molecular formula and a molecular weight of 191.27 g/mol . Its IUPAC name, N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine, reflects the benzopyran core (chromen) fused with a partially saturated dihydrofuran ring and substituted with methyl groups at positions 6 and 8, along with a methylated amine at position 4.
Molecular Geometry and Stereoelectronic Properties
The compound’s SMILES notation (CC1=CC(=C2C(=C1)C(CCO2)NC)C) reveals a bicyclic system comprising a benzene ring fused to a partially saturated oxygen-containing ring (dihydrofuran). The methyl groups at positions 6 and 8 introduce steric bulk and electron-donating effects, while the tertiary amine at position 4 contributes to basicity and hydrogen-bonding potential . The InChIKey (QYEKEZOOMOEMTP-UHFFFAOYSA-N) confirms the absence of stereocenters in the default tautomer .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol | |
| SMILES | CC1=CC(=C2C(=C1)C(CCO2)NC)C | |
| InChIKey | QYEKEZOOMOEMTP-UHFFFAOYSA-N | |
| Predicted Collision Cross-Section (Ų) | 141.9 ([M+H]+) |
Synthetic Pathways and Methodological Considerations
While no explicit synthesis route for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has been documented, analogous benzopyran derivatives are typically synthesized through cyclization reactions involving phenolic precursors and amine-containing intermediates. For example, the VulcanChem entry suggests that similar compounds may be prepared via:
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Acid-catalyzed cyclization of substituted phenols with allylamine derivatives.
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Mitsunobu reactions to introduce the amine functionality post-cyclization.
Physicochemical Properties and Predictive Data
Collision Cross-Section and Mass Spectrometry
Ion mobility spectrometry predictions for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine indicate a collision cross-section (CCS) of 141.9 Ų for the [M+H]+ ion, increasing to 155.3 Ų for the [M+Na]+ adduct . These values suggest a compact molecular geometry with moderate polarizability, consistent with its hydrophobic methyl substituents and amine group.
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.13829 | 141.9 |
| [M+Na]+ | 214.12023 | 155.3 |
| [M+NH4]+ | 209.16483 | 151.8 |
Biological Significance and Hypothesized Activities
Although direct biological data for this compound are absent, structurally related benzopyrans and benzoxazines exhibit diverse pharmacological properties, providing a framework for hypothesizing its potential effects .
Anti-Inflammatory and Potassium Channel Modulation
A 2015 study identified benzopyran-benzoxazine hybrids as dual-acting potassium channel activators and COX inhibitors . Compound 17g, featuring a nitro-substituted benzoxazino group, showed 50% COX-2 inhibition at 0.3 mg/mL, comparable to celecoxib . The tertiary amine in N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine could similarly interact with COX isoforms or KATP channels, warranting target-based assays .
Research Directions and Knowledge Gaps
Priority Investigations
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Synthesis Optimization: Develop scalable routes using modern catalytic methods (e.g., flow chemistry).
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ADMET Profiling: Predict bioavailability, toxicity, and metabolic stability via in silico models.
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Target Identification: Screen against kinase, ion channel, and enzyme libraries to identify lead targets.
Challenges
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Stereochemical Complexity: Potential racemization during synthesis requires chiral resolution studies.
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Solubility Limitations: Hydrophobic methyl groups may necessitate prodrug strategies for biomedical use.
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